Home > Products > Screening Compounds P57098 > Clopidogrel bisulfate
Clopidogrel bisulfate - 144077-07-6

Clopidogrel bisulfate

Catalog Number: EVT-7894343
CAS Number: 144077-07-6
Molecular Formula: C16H18ClNO6S2
Molecular Weight: 419.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Clopidogrel Bisulfate is a synthetic chemical compound classified as a thienopyridine derivative. [] In scientific research, it serves as a valuable tool for investigating platelet aggregation, specifically targeting the P2Y12 receptor. []

Source and Classification

Clopidogrel bisulfate is derived from the thienopyridine class of compounds. Its chemical structure can be described as a methyl ester of a thiophene derivative, specifically designed to enhance its pharmacological properties. The compound is available in various formulations, often as the hydrogen sulfate salt, which improves its solubility and bioavailability.

Synthesis Analysis

Methods and Technical Details

The synthesis of clopidogrel bisulfate involves several steps, primarily focusing on the formation of the active pharmaceutical ingredient from simpler precursors. Various methods have been developed to optimize yield and purity:

  1. Initial Condensation: The synthesis typically begins with the condensation of o-chlorobenzaldehyde with 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5(4H)-acetic acid methyl ester, leading to the formation of clopidogrel base.
  2. Formation of Bisulfate Salt: The base is then treated with sulfuric acid to form clopidogrel bisulfate. Recent methods have utilized solvent mixtures such as methanol and acetone for precipitation, enhancing yield and purity significantly (up to 99.57% purity) .
Molecular Structure Analysis

Structure and Data

The molecular formula of clopidogrel bisulfate is C16H16ClN1O2SC_{16}H_{16}ClN_{1}O_{2}S, with a molecular weight of approximately 321.82 g/mol. Its structure features:

  • A thiophene ring
  • A chlorophenyl group
  • A methyl acetate moiety

The compound exhibits polymorphism, existing in at least two crystalline forms (Form I and Form II), which can affect its solubility and stability .

Chemical Reactions Analysis

Reactions and Technical Details

Clopidogrel bisulfate undergoes several chemical reactions during its synthesis:

  1. Cyclization: The cyclization reaction involves converting the methyl ester into the active clopidogrel base using paraformaldehyde in an acidic medium.
  2. Salt Formation: The final step includes treating the base with sulfuric acid to form the bisulfate salt, which enhances its pharmacokinetic properties.

These reactions are optimized for industrial scalability while ensuring high enantiomeric purity .

Mechanism of Action

Process and Data

Clopidogrel bisulfate acts as an irreversible antagonist of the P2Y12 receptor on platelets. Upon administration, it is metabolized to its active form, which binds to this receptor, preventing adenosine diphosphate from activating platelets. This inhibition leads to reduced platelet aggregation and thrombus formation, crucial for preventing cardiovascular events.

The pharmacodynamic profile indicates that peak effects occur within 3 to 7 days after initiation of therapy, emphasizing the importance of patient adherence in chronic treatment scenarios .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Clopidogrel bisulfate exhibits specific physical properties:

  • Appearance: White to off-white crystalline powder
  • Solubility: Soluble in water and methanol; slightly soluble in ethanol
  • Melting Point: Approximately 150-155 °C

Chemical properties include stability under acidic conditions but potential degradation under extreme pH levels or prolonged exposure to moisture .

Applications

Scientific Uses

Clopidogrel bisulfate is widely used in clinical settings for:

  • Cardiovascular Disease Management: It plays a pivotal role in preventing myocardial infarction and stroke.
  • Post-Surgical Care: Often prescribed following stent placement or bypass surgery to reduce thrombotic risks.

Research continues into optimizing its formulations and exploring potential new indications within cardiovascular therapeutics .

Synthesis and Structural Optimization of Clopidogrel Bisulfate

Synthetic Pathways for Clopidogrel Bisulfate Polymorphs

The industrial synthesis of clopidogrel bisulfate polymorphs (Forms I and II) relies on precise crystallization control to achieve the desired solid-state properties. Form I, the thermodynamically stable polymorph, is typically crystallized from solvent systems containing acetone–toluene mixtures (4:1 v/v) under gradual cooling conditions (50°C to 5°C over 4 hours). This process yields crystals with a characteristic PXRD peak at 9.2° 2θ and a melting endotherm at 181°C [1] [7]. In contrast, Form II, a metastable polymorph, forms in ethyl acetate–n-hexane systems (3:2 v/v) with rapid nucleation induced by anti-solvent addition. Form II exhibits a distinct melting endotherm at 176°C and higher compaction plasticity [2] [7]. Critical process parameters include:

  • Solvent Polarity: Higher polarity solvents (e.g., methanol) favor Form I, while moderate polarity mixtures yield Form II [7].
  • Cooling Rate: Slow cooling (≤1°C/min) promotes Form I crystallinity; rapid quenching forms amorphous domains [1].
  • Seeding: Form I seeds at 0.1% w/w concentration suppress Form II nucleation [7].

Table 1: Solvent Systems for Clopidogrel Bisulfate Polymorphs

PolymorphSolvent System (Ratio)Temperature ProfileKey PXRD Peaks (2θ)
Form IAcetone:Toluene (4:1)50°C→5°C, 4 hr9.2°, 14.4°
Form IIEthyl Acetate:n-Hexane (3:2)25°C + anti-solvent8.7°, 16.1°
AmorphousEthanolEvaporation, 40°CHalo pattern

Impurity Profiling and Stability Under Accelerated Degradation Conditions

Oxidative degradation dominates clopidogrel bisulfate instability, generating Related Compound D (RRT 0.30), identified as the sulfoxide derivative via LC-MS/MS and NMR [3]. Forced degradation studies reveal:

  • Oxidative Stress (3% H₂O₂, 72 hr): Generates 2-7% Related Compound D in drug substance and tablets, confirmed via preparative LC isolation [3].
  • Acidic/Basic Hydrolysis (1N HCl/NaOH): Degrades ester linkage, forming Related Compound A (carboxylic acid derivative, RRT 0.46) [6].
  • Photolytic Stress (1.2 million lux-hr): Induces <0.5% impurities, indicating relative photo-stability [6].

Stability-indicating methods like normal-phase LC (Chiralcel OJ-H column; n-hexane:ethanol:diethylamine 95:5:0.05) resolve all chiral and achiral impurities with >2.0 resolution [6]. Drug products exhibit higher susceptibility to oxidation than APIs due to excipient interactions and microenvironmental pH shifts.

Table 2: Major Degradation Products of Clopidogrel Bisulfate

ImpurityRRTStructureFormation Pathway
Related Compound D0.30Sulfoxide at thiophene ringOxidative degradation
Related Compound A0.46Carboxylic acid (ester hydrolysis)Acid/Base hydrolysis
Related Compound B0.93Positional isomer at chiral centerSynthesis impurity

Solubility Modulation Through Salt Selection and Crystal Engineering

Clopidogrel free base exhibits pH-dependent solubility (log P = 4.87), limiting bioavailability. Bisulfate salt formation enhances aqueous solubility 20-fold at pH 1.2 (from 0.01 mg/mL to 0.2 mg/mL) due to protonation of the pyridine nitrogen and ionic dissociation [4] [10]. Crystal engineering optimizes this via:

  • Counterion Selection: Bisulfate (HSO₄⁻) provides superior dissolution kinetics vs. hydrochloride or mesylate salts, attributed to its lower lattice energy [4].
  • Polymorph Manipulation: Form I exhibits 12% higher intrinsic dissolution rate than Form II in acidic media (0.1N HCl), critical for gastric absorption [5] [10].
  • Amorphous Stabilization: Polyethylene glycol (PEG 4000) matrices inhibit recrystallization, maintaining supersaturation for >8 hr—leveraging glass transition (Tg) elevation from 78°C to 105°C [8].

Solubility in biorelevant media correlates with bioavailability enhancement: 0.2 mg/mL solubility at pH 1.2 vs. 0.01 mg/mL at pH 6.8 explains the drug’s preferential absorption in the stomach [10].

Solid-State Characterization of Polymorphic Transformations During Manufacturing

Compaction and humidity exposure induce polymorphic transitions that impact tabletability and stability. Key findings include:

  • Compaction Behavior: Despite higher melting point (181°C vs 176°C), Form I exhibits lower yield strength (28 MPa) than Form II (37 MPa), enabling direct compression at 150 MPa without capping. This counterintuitive result arises from Form I’s slip plane orientation in its crystal lattice [5].
  • Humidity-Induced Transformation: At >85% RH, Form II converts to Form I via a solution-mediated mechanism, while mixtures (Form I + II) degrade 40% faster than individual polymorphs due to interfacial reactions [8].
  • Thermal Stability: The amorphous form’s rubbery state (≥80°C) accelerates degradation (8% at 100°C), whereas crystalline forms degrade <2% under identical conditions [8].

PXRD and DSC studies confirm enantiotropy: Form I reversibly converts to Form II at 172°C during heating cycles [5] [8]. Tableting formulations require RH control (<25% RH) to prevent hydrate formation, which reduces compactibility by 15% [8].

Table 3: Solid-State Properties of Clopidogrel Bisulfate Polymorphs

PropertyForm IForm IIAmorphous
Melting Point181°C176°CN/A (Tg 78°C)
Heckel Yield (MPa)283715
Degradation at 85% RH3.2%5.1%12.7%
Critical RH85%75%45%

Properties

CAS Number

144077-07-6

Product Name

Clopidogrel bisulfate

IUPAC Name

methyl (2S)-2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate;sulfuric acid

Molecular Formula

C16H18ClNO6S2

Molecular Weight

419.9 g/mol

InChI

InChI=1S/C16H16ClNO2S.H2O4S/c1-20-16(19)15(12-4-2-3-5-13(12)17)18-8-6-14-11(10-18)7-9-21-14;1-5(2,3)4/h2-5,7,9,15H,6,8,10H2,1H3;(H2,1,2,3,4)/t15-;/m0./s1

InChI Key

FDEODCTUSIWGLK-RSAXXLAASA-N

SMILES

COC(=O)C(C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3.OS(=O)(=O)O

Canonical SMILES

COC(=O)C(C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3.OS(=O)(=O)O

Isomeric SMILES

COC(=O)[C@H](C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3.OS(=O)(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.